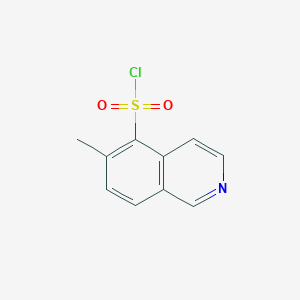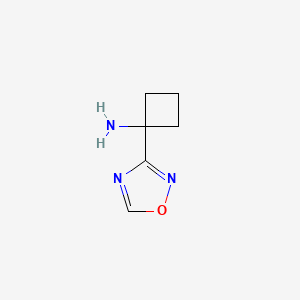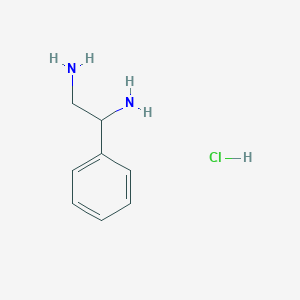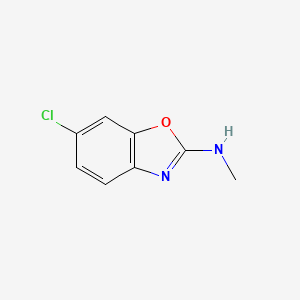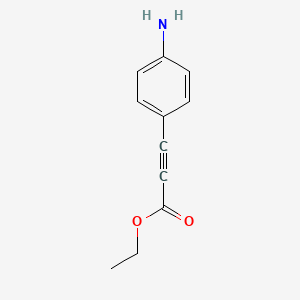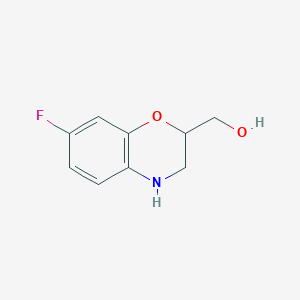![molecular formula C9H13BrS B13214221 3-[2-(Bromomethyl)butyl]thiophene](/img/structure/B13214221.png)
3-[2-(Bromomethyl)butyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Bromomethyl)butyl]thiophene is a synthetic organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group attached to a butyl chain, which is further connected to the thiophene ring. The molecular formula of this compound is C9H13BrS .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Bromomethyl)butyl]thiophene typically involves the bromination of a precursor thiophene compound. One common method is the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . This reaction proceeds under mild conditions and yields the desired brominated product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Bromomethyl)butyl]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different functionalized derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Substituted Thiophenes: Resulting from nucleophilic substitution reactions.
Coupled Products: Formed through Suzuki-Miyaura coupling, leading to extended conjugated systems.
Scientific Research Applications
3-[2-(Bromomethyl)butyl]thiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[2-(Bromomethyl)butyl]thiophene depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution or coupling reactions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylthiophene: Another brominated thiophene derivative used in similar applications.
3-Bromothianaphthene: A heteroaryl halide that undergoes similar coupling reactions.
Uniqueness
3-[2-(Bromomethyl)butyl]thiophene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated thiophenes. Its extended butyl chain and bromomethyl group provide versatility in synthetic applications and potential biological activities.
Properties
Molecular Formula |
C9H13BrS |
|---|---|
Molecular Weight |
233.17 g/mol |
IUPAC Name |
3-[2-(bromomethyl)butyl]thiophene |
InChI |
InChI=1S/C9H13BrS/c1-2-8(6-10)5-9-3-4-11-7-9/h3-4,7-8H,2,5-6H2,1H3 |
InChI Key |
FSLTUSAXBVTFJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CSC=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


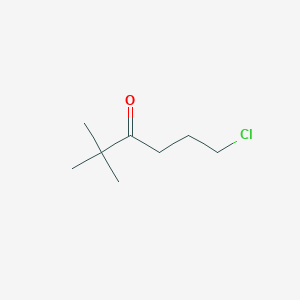
![2-({[(Benzyloxy)carbonyl]amino}oxy)butanoic acid](/img/structure/B13214149.png)

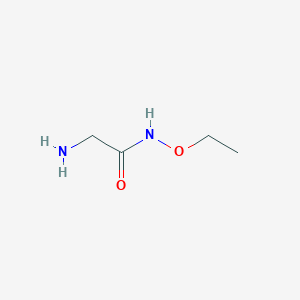
![1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane](/img/structure/B13214167.png)
![(Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(propyl)amine](/img/structure/B13214172.png)
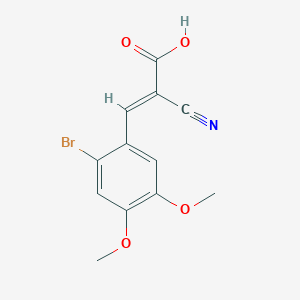
![4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol](/img/structure/B13214177.png)
